molecular formula C14H9BrN4S B5631908 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

Numéro de catalogue B5631908
Poids moléculaire: 345.22 g/mol
Clé InChI: JUEHCRHGPPUJNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP), a secondary messenger molecule that plays a critical role in regulating various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.

Mécanisme D'action

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 activates sGC by binding to the heme group of the enzyme, leading to the production of cGMP. cGMP then activates downstream signaling pathways, leading to the vasodilatory and neuroprotective effects of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been shown to have potent vasodilatory effects on the cardiovascular system, leading to a decrease in blood pressure and an increase in cardiac output. It has also been shown to have neuroprotective effects, leading to a decrease in neuronal cell death and an increase in neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its high cost and limited availability may limit its use in some experiments.

Orientations Futures

There are several future directions for research on 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 in various diseases, including neurodegenerative diseases and cancer. Additionally, the role of cGMP signaling in various physiological processes, such as inflammation and oxidative stress, warrants further investigation.

Méthodes De Synthèse

The synthesis of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 involves a multi-step process starting from 4-bromoaniline. The first step involves the conversion of 4-bromoaniline to 4-bromo-N-methylbenzenesulfonamide, followed by the reaction with 2-cyano-3,5-dichloropyridine to yield 2-amino-4-(4-bromophenyl)-6-chloro-3,5-pyridinedicarbonitrile. The final step involves the substitution of the chlorine atom with a methylthio group using sodium methanethiolate.

Applications De Recherche Scientifique

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects on the cardiovascular system, making it a potential treatment for hypertension, pulmonary hypertension, and heart failure. 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHCRHGPPUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5314611

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.